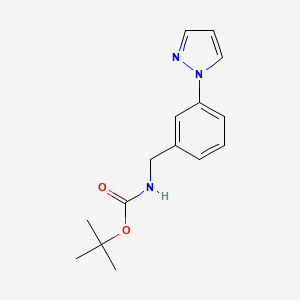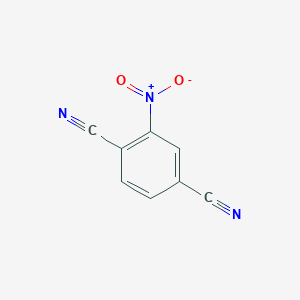
1-methylquinuclidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylquinuclidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16IN It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methylquinuclidin-1-ium iodide can be synthesized through the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in an organic solvent such as chloroform. The process is highly exothermic, requiring careful control of reaction conditions to prevent potential hazards .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-methylquinuclidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-methylquinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylquinuclidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: This compound has a similar bicyclic structure but with an additional nitrogen atom.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium iodide: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-methylquinuclidin-1-ium iodide is unique due to its specific bicyclic framework and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
3618-94-8 |
|---|---|
Molecular Formula |
C8H16IN |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9-5-2-8(3-6-9)4-7-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
TUTNHWJJFPQYAG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC(CC1)CC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
![3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride](/img/structure/B8558623.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)



![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)



![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
